7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one
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Overview
Description
7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The chromen-4-one scaffold is a common structural motif in many natural products and synthetic drugs, making it a valuable target for chemical synthesis and biological evaluation.
Mechanism of Action
Mode of Action
These interactions could induce conformational changes in the target molecules, altering their function .
Biochemical Pathways
For instance, some compounds can inhibit the reaction between 2-methylallyl radicals and oxygen molecules .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . For instance, the reaction between 2-methylallyl radicals and oxygen molecules was investigated as a function of temperature and pressure in helium and nitrogen bath gases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenyl-4H-chromen-4-one and 2-methylallyl alcohol.
Alkylation Reaction: The key step in the synthesis is the alkylation of 3-phenyl-4H-chromen-4-one with 2-methylallyl alcohol. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as acetone or dimethylformamide (DMF). The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylallyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-3-phenyl-4H-chromen-4-one
- 7-methoxy-3-phenyl-4H-chromen-4-one
- 7-allyloxy-3-phenyl-4H-chromen-4-one
Uniqueness
7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical and biological properties compared to other chromen-4-one derivatives. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-(2-methylprop-2-enoxy)-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-13(2)11-21-15-8-9-16-18(10-15)22-12-17(19(16)20)14-6-4-3-5-7-14/h3-10,12H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSFYAOTEVNLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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